1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the benzotriazole family. This compound is characterized by its unique structure, which incorporates two benzotriazole units and a methoxy methyl group. Benzotriazoles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The compound's synthesis and characterization have garnered attention due to its potential as a scaffold for drug development and its role in various chemical reactions.
The compound is synthesized through various methods involving benzotriazole derivatives. Benzotriazoles themselves are widely studied for their stability and reactivity in organic synthesis, making them valuable intermediates in the preparation of more complex molecules. The literature provides a wealth of information on the synthesis and applications of benzotriazole derivatives, including this specific compound.
1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole can be classified as:
The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole typically involves multi-step reactions starting from readily available benzotriazole precursors. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are employed for purification post-synthesis.
The molecular structure of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole features:
The molecular formula is , and it has a molar mass of approximately 230.24 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure.
This compound participates in various chemical reactions typical of benzotriazoles:
The stability of the benzotriazole moiety allows it to undergo diverse transformations without significant degradation. The presence of the methoxy group can influence the reaction pathways and products formed.
The mechanism of action for compounds like 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole typically involves:
Studies have shown that benzotriazoles exhibit significant biological activity through mechanisms involving enzyme inhibition or interaction with biological targets.
The compound is generally solid at room temperature with a melting point that varies based on purity. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits favorable solubility characteristics which enhance its application potential in biological systems.
The applications of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole span several fields:
The benzotriazole (1H-benzo[d][1,2,3]triazole) scaffold has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Early studies in the 1960s recognized azoles as privileged structures for antifungal development, with triazoles emerging as superior candidates due to enhanced activity and reduced toxicity compared to imidazole-based drugs [1]. The inherent bioisosteric properties of benzotriazole—allowing it to mimic phenyl, pyridyl, or other heterocyclic rings—facilitated its rapid adoption in drug design. By the 1980s, researchers like Sparatore and Sanna demonstrated that annulation patterns critically influenced antimicrobial efficacy. Triazolo[4,5-f]-quinolinone carboxylic acids (e.g., compound 1, Figure 3 in [1]) exhibited potent activity against Escherichia coli (MIC: 12.5–25 μg/mL), while isomeric triazolo[4,5-h] analogues showed diminished effects, highlighting the structure-activity relationship (SAR) dependence on fusion geometry [1].
The 1990s witnessed strategic innovations in functionalization. N-Acyl-1H-benzotriazoles (e.g., 2a-b) served as versatile intermediates for thiophene, pyridine, and thiadiazole hybrids with broad-spectrum bactericidal properties [1]. Concurrently, chlorosubstituted phenoxyacetyl benzotriazoles (4a-e) revealed analgesic synergies alongside antimicrobial effects, confirming the scaffold’s polypharmacological potential [1]. Recent advancements include tubulin-targeting benzotriazolyl acrylonitriles and oxazolidinone hybrids (e.g., 12a, 13a-b). The latter demonstrated MIC values of 0.125–0.25 μg/mL against vancomycin-resistant strains—surpassing linezolid [1]. In oncology, quinoline-3-carbaldehyde hydrazones bearing benzotriazole (e.g., 5e, 7a, 9h) exhibited IC~50~ values of 1.23–7.39 μM against pancreatic (DAN-G) and cervical (SISO) carcinomas via cell-cycle arrest and proteasome inhibition [4].
Table 1: Key Pharmacological Developments in Benzotriazole Derivatives
Era | Representative Compound | Biological Activity | Mechanistic Insight |
---|---|---|---|
1980s | Triazolo[4,5-f]-quinolinones | Antibacterial (MIC: 12.5–25 μg/mL) | Topoisomerase inhibition |
1990s | N-Acylbenzotriazole-thiophene hybrids | Broad-spectrum antimicrobial | Membrane disruption |
2000s | Oxazolidinone-benzotriazoles (e.g., 13a) | Anti-MRSA (MIC: 0.125 μg/mL) | 50S ribosomal subunit binding |
2010s | Quinoline-benzotriazole hydrazones (e.g., 5e) | Anticancer (IC~50~: 1.23 μM) | Tubulin polymerization inhibition |
Polyazole architectures—featuring fused or linked imidazole, triazole, and benzotriazole rings—leverage electronic complementarity and conformational restraint to optimize target engagement. Benzotriazole’s weak Brønsted acidity (pK~a~ = 8.2) and bifunctional reactivity (acting as both nucleophile and electrophile) enable diverse bonding modes with biological targets [8]. As a bioisostere, it effectively replaces triazoles, imidazoles, or carboxylic acids while enhancing metabolic stability. For example, in N′-acylhydrazone hybrids (e.g., 7a, [4]), the benzotriazole moiety mimics the cis-olefin linker of combretastatin A-4, enabling potent tubulin binding without geometric instability [4].
The scaffold’s tautomeric equilibria (1H vs. 2H tautomers) further fine-tune pharmacodynamics. Quantum-chemical calculations (B3LYP/6-31+G) reveal the 1H-tautomer (e.g., quinoline hybrid 3) is energetically favored by 2.3 kcal/mol over the 2H*-form (3A) and dominates in polar solvents due to its higher dipole moment (6.2 vs. 2.3 Debye) [4]. This tautomeric preference dictates target selectivity, as evidenced by benzotriazole-acridine hybrids (10a-b) that intercalate DNA more effectively than benzimidazole analogues [1]. Additionally, polymer-supported benzotriazoles catalyze multicomponent reactions, enabling efficient generation of tetrahydroquinoline libraries with embedded polyazole pharmacophores [1].
Table 2: Bioisosteric Advantages of Benzotriazole Over Related Azoles
Property | Benzotriazole | Benzimidazole | 1,2,4-Triazole |
---|---|---|---|
pK~a~ | 8.2 | 12.8 | 10.3 |
Tautomeric Forms | 1H/2H (ΔG = 2.3 kcal/mol) | 1H/3H (ΔG > 5 kcal/mol) | Non-tautomeric |
Synthetic Versatility | N1/N2 alkylation, C4 functionalization | N1/N3 alkylation, C2 functionalization | N1/N2 alkylation |
Biological Applications | Antimicrobial, anticancer, antiviral | Anthelmintic, antiviral | Antifungal, antidepressant |
Dual-benzotriazole architectures—featuring two benzotriazole units linked via spacers—represent a paradigm shift in overcoming resistance mechanisms. Inspired by the antiviral synergy of N1,N4-bis(4-((5,6-dichloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)phenyl)succinimide (B, Figure 3 in [6]), researchers developed compounds like 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole. This scaffold incorporates a methoxymethylene bridge that enhances conformational flexibility and membrane permeability compared to rigid bis-aryl linkages [6] [9]. The synthetic strategy involves:
Biological evaluations confirm superior antiviral profiles. Against Coxsackievirus B5 (CVB5), derivatives like 18e exhibit EC~50~ values of 6–18.5 μM by hijacking viral attachment [6]. Mechanistic studies (time-of-addition assays) reveal pretreatment with 18e blocks >90% of viral entry, while virucidal assays show no direct virion disruption. This suggests a host-directed mechanism where the scaffold stabilizes cell-surface receptors [6]. The transepithelial electrical resistance (TEER) assay further verifies cellular barrier integrity maintenance at 50 μM—confirming low cytotoxicity [6]. In anticancer applications, dual-benzotriazole acrylonitriles disrupt tubulin polymerization at IC~50~ = 0.8 μM, leveraging bidentate interactions with the colchicine site [1].
Table 3: Strategic Modifications in Dual-Benzotriazole Scaffolds
Catalog of Benzotriazole Compounds
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7